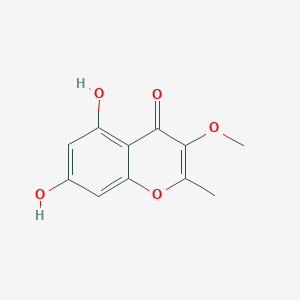

5,7-dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one

Description

Properties

Molecular Formula |

C11H10O5 |

|---|---|

Molecular Weight |

222.19 g/mol |

IUPAC Name |

5,7-dihydroxy-3-methoxy-2-methylchromen-4-one |

InChI |

InChI=1S/C11H10O5/c1-5-11(15-2)10(14)9-7(13)3-6(12)4-8(9)16-5/h3-4,12-13H,1-2H3 |

InChI Key |

NQDMBTAIYBSEPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)C2=C(C=C(C=C2O1)O)O)OC |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 5,7-dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one generally involves:

- Formation of substituted chalcone intermediates via Claisen-Schmidt condensation or related aldol-type reactions between appropriately substituted acetophenone derivatives and benzaldehydes.

- Cyclization and oxidation steps to form the chromen-4-one (flavone) core.

- Selective hydroxylation and methoxylation at specific positions on the aromatic rings to yield the 5,7-dihydroxy and 3-methoxy substituents.

- Methylation at the 2-position of the chromenone ring, often introduced via alkylation or by using methyl-substituted precursors.

This multi-step sequence is optimized to ensure regioselectivity and high yields.

Friedel-Crafts Acylation and Houben-Hoesch Reaction

A key methodology employed in the synthesis is the Houben-Hoesch reaction , a Friedel-Crafts type acylation catalyzed by Lewis acids such as anhydrous zinc chloride, aluminum chloride, or ferric chloride. This reaction enables the formation of ketone intermediates essential for subsequent cyclization.

- Reaction conditions vary from 0°C to 120°C over 1 to 20 hours.

- Solvents used include dichloromethane, tetrahydrofuran, 1,4-dioxane, and dimethylformamide.

- Alkali bases such as potassium hydroxide, sodium methoxide, or DBU facilitate subsequent condensation and cyclization steps.

- Phase-transfer catalysts like 18-crown-6 or tetrabutyl ammonium bromide (TBAB) may be employed to enhance reaction rates and yields.

Stepwise Preparation Example

A representative synthetic scheme includes:

| Step | Reaction Description | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of 2-methoxy-1-(2,4,6-trihydroxyphenyl) ethanone | Reaction of substituted phenol with methoxyacetophenone derivatives | Key intermediate with hydroxyl and methoxy groups |

| 2 | Friedel-Crafts acylation with substituted benzoyl chloride | Lewis acid catalysis (e.g., AlCl3) in dry pyridine at 75°C overnight | Formation of chromenone precursor |

| 3 | Cyclization and ring closure under alkaline reflux | KOH in ethanol/water at reflux for 1 hour | Formation of chromen-4-one core with methyl group at C-2 |

| 4 | Purification via crystallization and chromatography | Silica gel column chromatography with hexane/ethyl acetate gradient | Pure this compound |

This sequence yields the target compound with reported yields ranging from 60% to 95% depending on optimization.

Reaction Conditions and Optimization

| Parameter | Optimal Range | Impact on Yield and Purity |

|---|---|---|

| Temperature | 60–80°C (cyclization) | Critical for efficient ring closure; too high leads to side reactions |

| Reaction Time | 6–12 hours (condensation) | Longer times improve yield up to plateau |

| Base Concentration | 1.5–2.0 equivalents NaOH | Moderate effect; excess base may cause degradation |

| Catalyst Type | Lewis acids (AlCl3, ZnCl2) | Essential for acylation step; choice affects selectivity |

| Solvent | Dry pyridine, DMF, THF | Solvent polarity influences reaction rate |

| Phase-transfer Catalysts | 18-crown-6, TBAB (catalytic) | Enhances nucleophilic substitution steps |

Analytical Characterization Supporting Synthesis

To confirm the structure and purity of this compound, several spectroscopic techniques are employed:

| Technique | Key Features Detected | Typical Observations |

|---|---|---|

| 1H NMR | Proton environments, substitution patterns | Singlets at ~2.47 ppm (C-2 methyl), 3.78 ppm (C-3 methoxy); aromatic protons as doublets around 6.3 ppm for hydroxyl-substituted carbons |

| 13C NMR | Carbon skeleton, carbonyl carbon | Carbonyl C at ~180 ppm; aromatic carbons consistent with substitution |

| IR Spectroscopy | Functional groups (hydroxyl, carbonyl) | Broad OH stretch at ~3479 cm⁻¹; sharp C=O stretch at ~1647 cm⁻¹ |

| High-Resolution Mass Spectrometry (HRMS) | Molecular weight confirmation | [M+H]+ peak matching expected mass with <5 ppm deviation |

These analytical data confirm the presence of hydroxyl groups at positions 5 and 7, methoxy at position 3, and methyl at position 2 on the chromenone scaffold.

Industrial and Scale-Up Considerations

- Industrial synthesis focuses on optimizing solvent choice, reaction time, and temperature to maximize yield and minimize impurities.

- Purification techniques include solvent extraction, recrystallization, and chromatographic methods.

- Use of water or mixed aqueous-organic solvents is preferred for environmental and cost reasons during alkylation and condensation steps.

- Phase-transfer catalysts and bases are selected to balance reactivity and operational safety.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

5,7-Dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form quinones.

Reduction: The chromenone ring can be reduced to form dihydro derivatives.

Substitution: The methoxy and hydroxyl groups can participate in nucleophilic substitution reactions[][3].

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Substitution: Nucleophiles such as alkoxides or amines under basic conditions.

Major Products

The major products formed from these reactions include quinones, dihydro derivatives, and substituted chromenones, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

5,7-Dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential antioxidant and anti-inflammatory properties.

Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and cardiovascular disorders.

Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 5,7-dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. It may exert its effects by:

Inhibiting enzymes: Such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes.

Scavenging free radicals: Acting as an antioxidant to neutralize reactive oxygen species (ROS).

Modulating signaling pathways: Affecting pathways such as NF-κB and MAPK, which play roles in cell proliferation and apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of chromen-4-one derivatives allows for meaningful comparisons based on substituent positions, molecular weight, and biological relevance. Below is a detailed analysis of structurally analogous compounds:

Table 1: Structural and Functional Comparison

Key Structural and Functional Insights

Substituent Effects on Bioactivity: Methoxy groups (e.g., at positions 3 or 6) generally enhance metabolic stability and membrane permeability due to reduced polarity . Hydroxyl groups at positions 5 and 7 are critical for antioxidant activity, as seen in radical scavenging assays .

Synthetic Modifications: Sulfonation at position 3′ (e.g., in hydrate potassium derivatives) improves water solubility, enabling pharmaceutical formulation . Glycosylation (e.g., β-D-glucopyranosyl derivatives) enhances bioavailability and target specificity .

Safety Profiles :

- Compounds with multiple methoxy groups (e.g., 2-(3,4-dimethoxyphenyl) derivatives) exhibit higher acute toxicity (Category 4, H302) compared to hydroxyl-rich analogs .

Table 2: Spectroscopic and Crystallographic Data

Biological Activity

5,7-Dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one, commonly referred to as a chromenone derivative, exhibits a wide range of biological activities that have garnered significant interest in medicinal chemistry and pharmacology. This compound features a unique structural configuration characterized by hydroxyl groups at the 5 and 7 positions, a methoxy group at the 3 position, and a methyl group at the 2 position. These functional groups contribute to its diverse biological properties, including antioxidant, anti-inflammatory, and anticancer activities.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 220.23 g/mol. The presence of hydroxyl and methoxy groups enhances its reactivity and potential therapeutic applications.

Biological Activities

1. Antioxidant Activity

The compound has demonstrated significant antioxidant properties, which are crucial for neutralizing free radicals and reducing oxidative stress. Studies indicate that it effectively scavenges reactive oxygen species (ROS), thereby offering protective effects against cellular damage.

2. Anti-inflammatory Effects

Research has shown that this compound can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) in RAW 264.7 macrophages. This inhibition suggests its potential use in treating inflammatory conditions without inducing cytotoxicity .

3. Anticancer Properties

The compound exhibits promising anticancer activity by inducing apoptosis in various cancer cell lines. For instance, it has been reported to have an IC50 value of approximately 21.19 µg/mL against HePG-2 liver cancer cells, demonstrating its efficacy in inhibiting cancer cell proliferation .

The biological effects of this compound can be attributed to its ability to interact with multiple molecular targets:

- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells through the activation of caspases and modulation of Bcl-2 family proteins.

- Inhibition of NF-kB Pathway : It may inhibit the NF-kB signaling pathway, which is often upregulated in cancer and inflammatory diseases.

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is beneficial to compare it with structurally similar chromenone derivatives:

| Compound Name | Structural Features | Unique Properties |

|---|---|---|

| 5,6-Dihydroxy-8-methoxy-2-methyl-4H-benzo[g]chromen-4-one | Hydroxyl groups at different positions | Enhanced solubility |

| 5,7-Dihydroxy-3-(4-methoxyphenyl)-2-methylchromen-4-one | Additional phenyl substitution | Increased biological activity |

| 5-Methoxy-8,8-dimethyl-2-phenyl-4H,8H-pyrano[2,3-h]chromen-4-one | Pyran ring addition | Unique pharmacokinetic properties |

The distinct substitution pattern of this compound enhances its biological activities compared to its analogs .

Case Studies

Several studies have highlighted the biological activity of this compound:

- Antioxidant Study : A study found that this chromenone derivative effectively reduced oxidative stress markers in human cell lines when subjected to oxidative challenges.

- Cancer Cell Line Testing : In vitro studies conducted on various cancer cell lines (including MCF-7 and PC3) demonstrated significant cytotoxic effects with low IC50 values, indicating its potential as an anticancer agent .

Q & A

Q. What are the optimal synthetic routes for 5,7-dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one, and how can reaction conditions be optimized?

Methodological Answer: The compound can be synthesized via Friedel-Crafts alkylation or hydroxylation of precursor chromen-4-one derivatives. For example:

- Step 1: Start with a substituted chalcone intermediate (e.g., (E)-3-(4-fluorophenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one) and oxidize using hydrogen peroxide (30%) in ethanol with NaOH as a base .

- Step 2: Optimize reaction time and temperature (e.g., 60–80°C for 6–12 hours) to improve yield. Monitor via TLC or HPLC.

- Step 3: Purify using column chromatography (silica gel, hexane/ethyl acetate gradient). Yield can reach ~80–95% under optimized conditions .

Key Parameters Table:

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Temperature | 60–80°C | ↑↑ (critical) |

| Reaction Time | 6–12 hours | ↑ (plateau) |

| Base Concentration | 1.5–2.0 eq NaOH | Moderate |

Q. How can spectroscopic techniques (NMR, IR, MS) resolve the structural features of this compound?

Methodological Answer:

- 1H/13C NMR: Assign peaks using deuterated solvents (e.g., CDCl3 or DMSO-d6). Key signals include:

- IR: Confirm hydroxyl (3479 cm⁻¹) and carbonyl (1647 cm⁻¹) stretches .

- HRMS: Use ESI-TOF for exact mass validation (e.g., [M+H]+ calculated vs. observed deviation < 5 ppm) .

Example NMR Assignments (from analogs):

| Proton Position | δ (ppm) | Multiplicity | Reference |

|---|---|---|---|

| C-2 Methyl | 2.47 | Singlet | |

| C-3 Methoxy | 3.78 | Singlet | |

| C-5/C-7 Hydroxyl | 6.34 | Doublet |

Advanced Research Questions

Q. How can crystallographic refinement (e.g., SHELXL) resolve disorder in the crystal structure of substituted chromen-4-ones?

Methodological Answer:

- Data Collection: Use high-resolution X-ray diffraction (Cu-Kα, λ = 1.54178 Å) at low temperature (150 K) to minimize thermal motion .

- Refinement in SHELXL:

Case Study:

In a monohydrate analog (5,7-dihydroxy-3,6-dimethoxy-2-(4-methoxyphenyl)-4H-chromen-4-one), SHELXL refinement resolved hydrogen bonding (O–H···O) with an R-factor of 0.050 .

Q. How can contradictory NMR data for similar chromen-4-one derivatives be reconciled?

Methodological Answer: Contradictions often arise from solvent effects, tautomerism, or dynamic exchange. Mitigation strategies include:

- Solvent Screening: Compare DMSO-d6 (polar, H-bonding) vs. CDCl3 (non-polar) to assess shifts in hydroxyl protons .

- Variable Temperature NMR: Identify exchange broadening (e.g., enol-keto tautomerism) by cooling to 243 K .

- DFT Calculations: Validate experimental shifts using Gaussian09 with B3LYP/6-311+G(d,p) basis set .

Example:

For 6-chloro derivatives, computational validation reduced δ discrepancies from ±0.3 ppm to < 0.1 ppm .

Q. What strategies are effective for establishing structure-activity relationships (SAR) in bioactivity studies?

Methodological Answer:

- Functional Group Variation: Synthesize analogs with modified hydroxyl/methoxy positions (e.g., 5,7-dihydroxy → 5,8-dihydroxy) and test antimicrobial activity .

- Docking Studies: Use AutoDock Vina to model interactions with target proteins (e.g., bacterial DNA gyrase). Key parameters:

- Statistical Analysis: Apply QSAR models (e.g., MLR) to correlate logP, polar surface area, and IC50 values .

SAR Table (Hypothetical):

| Derivative | MIC (μg/mL) | Binding Energy (kcal/mol) |

|---|---|---|

| 5,7-Dihydroxy-3-methoxy-2-Me | 12.5 | -7.2 |

| 5,8-Dihydroxy-3-methoxy-2-Me | 25.0 | -6.5 |

Q. How can chromatographic methods be optimized for purity analysis?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.